molecular formula C18H18F3N5O3 B2961341 N-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide CAS No. 1351659-60-3

N-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2961341
CAS No.: 1351659-60-3
M. Wt: 409.369
InChI Key: ZAAKAYYLICTGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-(5-(Trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a cyclopropanecarboxamide core linked to an oxazole ring and a piperazine moiety substituted with a 5-(trifluoromethyl)pyridin-2-yl group. This structure combines multiple pharmacophoric elements:

  • Cyclopropane carboxamide: Enhances metabolic stability and modulates lipophilicity .
  • Oxazole ring: A rigid heterocycle that improves binding affinity through hydrogen bonding or π-π interactions.

Properties

IUPAC Name

N-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl]-1,3-oxazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N5O3/c19-18(20,21)12-3-4-14(22-9-12)25-5-7-26(8-6-25)16(28)13-10-29-17(23-13)24-15(27)11-1-2-11/h3-4,9-11H,1-2,5-8H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAKAYYLICTGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide, a complex organic compound, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure

The compound features several notable functional groups:

  • Trifluoromethyl group : Enhances lipophilicity and biological activity.
  • Pyridine ring : Imparts aromaticity and potential interactions with biological targets.
  • Piperazine moiety : Often associated with pharmacological properties, including receptor binding.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The trifluoromethyl group is known to influence the binding affinity and selectivity towards specific targets.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on enzymes involved in sterol biosynthesis, particularly CYP51 and CYP5122A1, which are crucial in Leishmania species. This inhibition leads to impaired growth of the parasites .
  • Receptor Modulation : It may act as an antagonist or inhibitor at certain receptor sites, impacting neurotransmitter pathways and potentially offering therapeutic benefits in neurological disorders .

Biological Activity Overview

The biological activities of this compound have been evaluated through various studies. Below is a summary of its observed effects:

Activity Description Reference
AntiparasiticEffective against Leishmania donovani; inhibits growth with low micromolar EC50 values.
Neurological EffectsPotential modulator for neurological diseases by targeting muscarinic receptors.
Anticancer PotentialInhibitory effects on cancer cell lines through downregulation of specific signaling pathways.

Case Studies

  • Antiparasitic Efficacy : A study demonstrated that derivatives of the compound exhibited selective inhibition against L. donovani promastigotes while sparing mammalian macrophages, indicating a potential therapeutic window for treating leishmaniasis .
  • Neurological Applications : Research indicated that related compounds could serve as muscarinic receptor antagonists, providing insights into their utility in treating cognitive deficits associated with diseases like Alzheimer's .
  • Cancer Cell Proliferation : Investigations into the compound's analogs revealed significant inhibition of PAK4, a kinase implicated in tumor progression, suggesting a role in cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, synthetic, and functional comparisons with related compounds:

Compound Name / ID Core Structure Differences Biological Target/Activity Synthesis Yield/Purity Key Features Reference
N-(4-(4-(5-(Trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide Oxazole + cyclopropane + trifluoromethylpyridinyl-piperazine Likely kinase or receptor modulation (inferred) Not explicitly reported Combines metabolic stability (cyclopropane) and lipophilicity (CF₃ group)
ND-11543 () Imidazo[2,1-b]thiazole instead of oxazole Anti-tuberculosis 62% yield Retains trifluoromethylpyridinyl-piperazine; demonstrates in vivo efficacy
4-(3-(Trifluoromethyl)pyridin-2-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxamide () Dual trifluoromethylpyridinyl groups TRP channel modulation (inferred) Typically in stock (99% purity) High lipophilicity; potential for CNS penetration
Compound 51 () Ethylpiperazinyl + pyridinyl substituents MNK kinase inhibition 47% yield Extended alkyl chain may improve solubility; lower synthetic efficiency
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide () Benzoxazine + chloropyridine Unspecified Molecular weight: 455.8 g/mol Chlorine substitution enhances electronic properties; higher molecular weight
Compound 7k () Trifluoromethylphenyl-piperazine + pentanamide Dopamine D3 receptor selectivity 41% yield (purified via chromatography) Demonstrates role of trifluoromethyl in receptor specificity
Compound 32 () Cyclopropane + hydroxamic acid GSK-3β inhibition 43% yield, 100% purity Hydroxamic acid moiety enhances metal-binding capacity for enzyme inhibition

Key Structural and Functional Insights:

Heterocyclic Core Variations :

  • Replacement of the oxazole ring with imidazothiazole (ND-11543) or benzoxazine () alters target selectivity and pharmacokinetics. For example, ND-11543’s imidazothiazole contributes to anti-tuberculosis activity , while benzoxazine derivatives may influence neuroinflammatory pathways .
  • The cyclopropane carboxamide group is retained in compound 32 () and the main compound, suggesting its role in stabilizing conformational geometry .

Substituent Effects: Trifluoromethyl Groups: Present in all compounds except 7k (), these groups enhance lipophilicity and metabolic stability. Dual trifluoromethylpyridinyl groups () may improve target affinity but reduce solubility .

Synthetic Challenges :

  • Lower yields (e.g., 47% for compound 51, ) highlight the difficulty of introducing bulky substituents (e.g., ethylpiperazine) .
  • High-purity compounds like ’s compound 32 (100% purity) are critical for reliable preclinical evaluations .

Biological Target Diversity :

  • The main compound’s trifluoromethylpyridinyl-piperazine motif is shared with kinase inhibitors (), anti-tuberculosis agents (), and TRP channel modulators (), underscoring its versatility in drug design.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the piperazine-oxazole-cyclopropane scaffold in this compound?

  • Methodology :

  • Piperazine ring formation : Use dihaloalkanes with ethylenediamine under basic conditions to form the piperazine core, as described in analogous piperazine syntheses .
  • Oxazole coupling : Employ carbodiimide coupling agents (e.g., HBTU) to link the oxazole moiety to the piperazine-carbonyl group, similar to methods in , where THF was used as a solvent and Et3_3N as a base for activation.
  • Cyclopropane integration : Utilize cyclopropanecarboxylic acid derivatives (e.g., activated esters) for amide bond formation with the oxazole ring, following protocols like those in for pentanamide analogs.

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodology :

  • LCMS : Monitor reaction progress and confirm molecular weight (e.g., [M+H]+ peaks as in ).
  • NMR spectroscopy : Use 1^1H and 13^{13}C NMR to verify substituent positions (e.g., cyclopropane protons at δ ~1.0–2.0 ppm; piperazine signals at δ ~2.5–3.5 ppm) .
  • X-ray crystallography : For unambiguous confirmation, adopt single-crystal X-ray diffraction, as demonstrated for structurally related piperazine-carboxamides in .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict electronic properties relevant to biological activity?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electron density distributions and HOMO-LUMO gaps to assess reactivity, using the Colle-Salvetti correlation-energy formula (modified for local kinetic-energy density) .
  • Solvent effects : Incorporate polarizable continuum models (PCM) to simulate aqueous or lipid environments, critical for predicting membrane permeability.
  • Example : Studies in validated DFT for atoms/molecules with open/closed shells, applicable to the trifluoromethyl-pyridine moiety’s electron-withdrawing effects.

Q. What experimental designs address low yields in multi-step syntheses (e.g., cyclopropane-oxazole coupling)?

  • Methodology :

  • Optimization of coupling conditions : Screen catalysts (e.g., Pd for cross-couplings), solvents (DMF vs. THF), and bases (K2_2CO3_3 vs. Et3_3N), as in and .
  • Purification strategies : Use normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) or recrystallization to isolate intermediates (e.g., 17% yield improvement in via column chromatography).
  • Contradiction analysis : Compare yields from similar reactions (e.g., 28% for oxadiazole-thiol derivatives in vs. 51% for sulfonyl-piperazines in ) to identify rate-limiting steps.

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced target binding?

  • Methodology :

  • Bioisosteric replacement : Substitute the trifluoromethyl-pyridine group with halogenated or heteroaromatic rings (e.g., pyrimidine in ) to modulate lipophilicity.
  • Piperazine modifications : Introduce sulfonyl or carbothioamide groups (as in ) to enhance hydrogen-bonding or metal coordination.
  • Cyclopropane ring effects : Evaluate steric constraints using analogs with larger cycloalkanes (e.g., cyclohexane) to probe binding pocket size .

Q. What in vitro assays are suitable for evaluating biological activity (e.g., kinase inhibition)?

  • Methodology :

  • Enzyme inhibition assays : Use fluorescence polarization or radiometric assays to measure IC50_{50} values, as applied to piperazine-carboxamides in .
  • Cellular permeability : Perform Caco-2 monolayer studies with LCMS quantification, noting the impact of the cyclopropane’s rigidity on passive diffusion.
  • Target engagement : Employ surface plasmon resonance (SPR) or thermal shift assays to validate direct binding to hypothesized targets (e.g., kinases or GPCRs).

Data Analysis and Interpretation

Q. How should researchers resolve contradictions in NMR or LCMS data across batches?

  • Methodology :

  • Batch comparison : Analyze 1^1H NMR spectra for consistent splitting patterns (e.g., piperazine CH2_2 groups) and LCMS retention times.
  • Impurity profiling : Use high-resolution MS to identify byproducts (e.g., dehalogenated intermediates in ).
  • Dynamic effects : Consider conformational flexibility (e.g., piperazine ring puckering) causing signal broadening, as noted in for similar carboxamides.

Q. What statistical approaches validate reproducibility in synthetic or biological assays?

  • Methodology :

  • Design of Experiments (DoE) : Apply factorial designs to test interactions between variables (e.g., temperature, solvent, catalyst).
  • Biological triplicates : Use ≥3 independent experiments with error bars (SEM) for dose-response curves, as in ’s antimicrobial studies.
  • Outlier detection : Employ Grubbs’ test to exclude anomalous data points (e.g., unusually high yields due to incomplete purification).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.